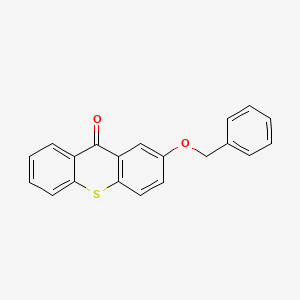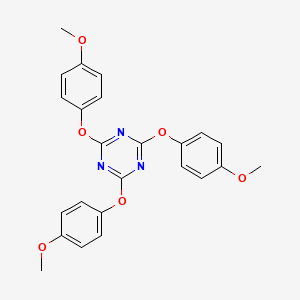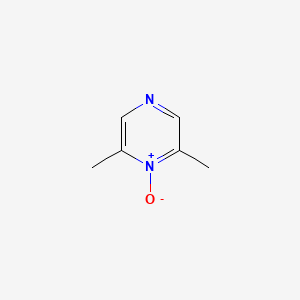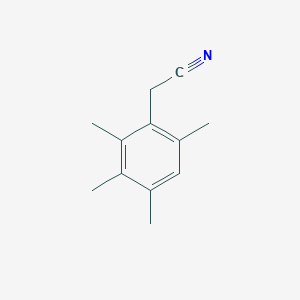![molecular formula C16H14O4 B14687409 Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane] CAS No. 30339-98-1](/img/structure/B14687409.png)
Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] is a complex organic compound characterized by its unique dispiro structure. This compound features two 1,3-dioxolane rings fused to an acenaphthylene core, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, which can be used to form the dispiro structure. This reaction often requires specific conditions such as moderate temperatures and the presence of catalysts to achieve good yields .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials
作用機序
The mechanism of action for Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]
- 1′,3′-Dihydrospiro[[1,3]dioxolane-2,2′-indene]
- syn-Dispiro-[1,3-dioxolane-2,17’-penta-cyclo-[12.2.1.1.0.0]octa]
Uniqueness
What sets Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] apart from similar compounds is its specific structural arrangement, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
特性
CAS番号 |
30339-98-1 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
InChI |
InChI=1S/C16H14O4/c1-3-11-4-2-6-13-14(11)12(5-1)15(17-7-8-18-15)16(13)19-9-10-20-16/h1-6H,7-10H2 |
InChIキー |
GJZMIWIOIQAHSH-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)C3=CC=CC4=C3C(=CC=C4)C25OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



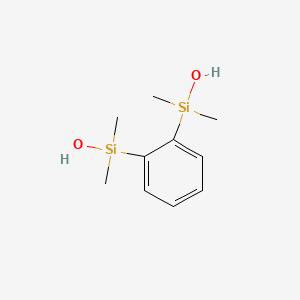
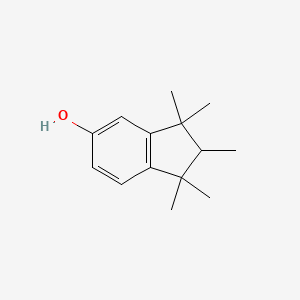
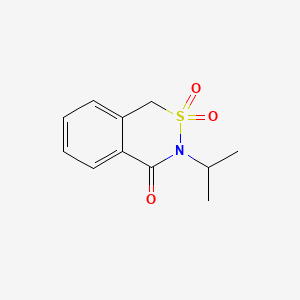
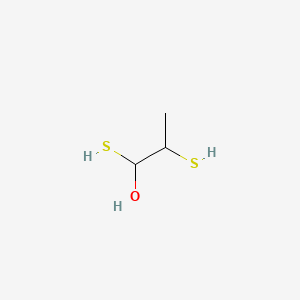

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

